8-Methyl-2H-cyclohepta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound recognized for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H-cyclohepta[b]furan-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically starts with the iodation of a precursor compound, followed by coupling with an arylboronic acid under palladium catalysis . Another method involves the flash vacuum pyrolysis of aryl propiolates, which can yield the desired compound under specific conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
8-Methyl-2H-cyclohepta[b]furan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 8-Methyl-2H-cyclohepta[b]furan-2-one exerts its effects involves interactions with various molecular targets. Its unique structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-2H-cyclohepta[b]furan-2-one can be compared with other similar compounds, such as:
2H-Cyclohepta[b]furan-2-one: This compound lacks the methyl group at the 8-position, resulting in different chemical properties and reactivity.
Azulene Derivatives: These compounds share a similar fused ring system but differ in their electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
60998-69-8 |
---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
8-methylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-4-2-3-5-8-6-9(11)12-10(7)8/h2-6H,1H3 |
InChI-Schlüssel |
PUQRBEBACCYQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=O)O2)C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.